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molecular formula C12H12BrFO4 B8429636 Methyl 2-bromo-3-(3-methoxycarbonyl-4-fluorophenyl)propionate

Methyl 2-bromo-3-(3-methoxycarbonyl-4-fluorophenyl)propionate

Cat. No. B8429636
M. Wt: 319.12 g/mol
InChI Key: SDOFGRJGTWBMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06030990

Procedure details

To a solution of methyl 5-amino-2-fluorobenzoate (4.12 g) in 47% hydrobromic acid (11.4 ml), methanol (20 ml) and acetone (50 ml), a solution of sodium nitrite (1.88 g) in water (3 ml) was slowly added dropwise under cooling with salt-ice and stirring so as to keep an internal temperature of not higher than -5° C. After stirred for 30 minutes as it was, ice bath was removed, methyl acrylate (13.3 ml) was added, and cuprous oxide (225 mg) was added little by little while stirring vigorously. After no nitrogen became to generate, the reaction liquor was concentrated under reduced pressure. The residue was dissolved into ethyl acetate, washed with water, saturated aqueous solution of sodium hydrogencarbonate and water in order, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by means of silica gel column chromatography (developing solvent; n-hexane:ethyl acetate=10:1) to obtain 3.48 g (45%) of aimed compound as an oily material.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
salt-ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].N([O-])=O.[Na+].[BrH:17]>CO.CC(C)=O.O>[Br:17][CH:6]([CH2:5][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
4.12 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)OC)C1)F
Name
Quantity
1.88 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
11.4 mL
Type
reactant
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
salt-ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring so as
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
higher than -5° C
STIRRING
Type
STIRRING
Details
After stirred for 30 minutes as it
Duration
30 min
CUSTOM
Type
CUSTOM
Details
ice bath was removed
ADDITION
Type
ADDITION
Details
methyl acrylate (13.3 ml) was added
ADDITION
Type
ADDITION
Details
cuprous oxide (225 mg) was added little by little
STIRRING
Type
STIRRING
Details
while stirring vigorously
CONCENTRATION
Type
CONCENTRATION
Details
the reaction liquor was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved into ethyl acetate
WASH
Type
WASH
Details
washed with water, saturated aqueous solution of sodium hydrogencarbonate and water in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by means of silica gel column chromatography (developing solvent; n-hexane:ethyl acetate=10:1)

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OC)CC1=CC(=C(C=C1)F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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